2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
説明
特性
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F6N2S/c22-20(23,24)15-5-1-3-13(9-15)12-30-19-18(11-28)17(7-8-29-19)14-4-2-6-16(10-14)21(25,26)27/h1-10H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVREKKWVCEICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=CC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The molecular structure of 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile can be represented as follows:
- Molecular Formula : C19H14F6N2S
- Molecular Weight : 396.39 g/mol
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, making it a subject of interest in drug design.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A related compound showed effective inhibition against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis . This suggests that our compound may also possess similar antibacterial capabilities due to structural similarities.
- Antifungal Activity : Compounds with trifluoromethyl substitutions have shown antifungal properties, particularly against strains like Aspergillus flavus and Candida albicans. The inhibition rates for these compounds were reported at MIC values as low as 15.62 μg/mL for A. flavus .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Protein Synthesis : This is a common pathway for many antimicrobial agents, where the compound interferes with the bacterial ribosome, leading to cell death.
- Biofilm Disruption : Some studies indicate that related compounds can disrupt biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria like Pseudomonas aeruginosa .
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Antifungal Properties :
Table 1: Antimicrobial Activity Summary
| Compound Name | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 | Antibacterial |
| Compound B | Enterococcus faecalis | 62.5 | Antibacterial |
| Compound C | Aspergillus flavus | 15.62 | Antifungal |
| Compound D | Candida albicans | 57.6 | Antifungal |
| Mechanism | Description |
|---|---|
| Protein Synthesis Inhibition | Interference with ribosomal function leading to cell death |
| Biofilm Disruption | Inhibition of biofilm formation in pathogenic bacteria |
類似化合物との比較
Table 1: Key Comparisons with Similar Compounds
Key Analysis
Core Structure Differences: The target compound’s nicotinonitrile core contrasts with Giripladib’s indole scaffold and simpler analogs like 3-trifluoromethylpyridine . Nicotinonitrile derivatives often exhibit improved π-π stacking interactions in biological targets compared to pyridine or indole systems. The sulfanyl (-S-) linker in the target compound differs from Giripladib’s sulfonamide (-SO₂NH-) group.
Trifluoromethyl (-CF₃) Effects :
- Both the target compound and Giripladib incorporate -CF₃ groups, which enhance lipophilicity (logP ~4.5–5.5) and resistance to oxidative metabolism. However, the target compound’s dual -CF₃ substituents may increase steric hindrance compared to single -CF₃ analogs like 3-trifluoromethylpyridine .
Biological Activity: Giripladib’s indole-sulfonamide structure is optimized for protease-activated receptor 1 (PAR1) inhibition, critical in anti-inflammatory applications . In contrast, nicotinonitrile derivatives (e.g., the target compound) are frequently explored as kinase inhibitors (e.g., JAK3, EGFR) due to their ability to form hydrogen bonds with ATP-binding pockets .
Complexity and Synthetic Challenges: The compound in features dual pyrrolidinone-thienyl substituents, increasing synthetic complexity compared to the target compound. This complexity may limit scalability but could enhance selectivity in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
